molecular formula C12H10O3 B13006675 7-(Hydroxymethyl)-2-naphthoic acid

7-(Hydroxymethyl)-2-naphthoic acid

Katalognummer: B13006675
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: SHQRGPPDJKONMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Hydroxymethyl)-2-naphthoic acid is an organic compound with a naphthalene ring structure substituted with a hydroxymethyl group at the 7th position and a carboxylic acid group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-2-naphthoic acid typically involves the functionalization of a naphthalene derivative. One common method is the oxidation of 7-(Hydroxymethyl)-2-naphthaldehyde using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds as follows:

    Oxidation of 7-(Hydroxymethyl)-2-naphthaldehyde:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Hydroxymethyl)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: 7-Carboxy-2-naphthoic acid

    Reduction: 7-(Hydroxymethyl)-2-naphthaldehyde, 7-(Hydroxymethyl)-2-naphthyl alcohol

    Substitution: Various substituted naphthoic acid derivatives

Wissenschaftliche Forschungsanwendungen

7-(Hydroxymethyl)-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 7-(Hydroxymethyl)-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Naphthoic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    7-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

    7-(Methoxymethyl)-2-naphthoic acid: Contains a methoxymethyl group, which may alter its chemical and biological properties.

Uniqueness

7-(Hydroxymethyl)-2-naphthoic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C12H10O3

Molekulargewicht

202.21 g/mol

IUPAC-Name

7-(hydroxymethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c13-7-8-1-2-9-3-4-10(12(14)15)6-11(9)5-8/h1-6,13H,7H2,(H,14,15)

InChI-Schlüssel

SHQRGPPDJKONMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CC(=C2)C(=O)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.